molecular formula C13H11F2NO3S B5849954 N-(2,5-difluorophenyl)-4-methoxybenzenesulfonamide

N-(2,5-difluorophenyl)-4-methoxybenzenesulfonamide

Cat. No. B5849954
M. Wt: 299.29 g/mol
InChI Key: FJPLTELSGDNBCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfonamides like N-(2,5-Difluorophenyl)-4-methoxybenzenesulfonamide are typically synthesized through the reaction of sulfonyl chlorides with amines in the presence of a base. For example, the synthesis process can start with 4-methoxyphenethylamine reacting with sulfonyl chloride to yield a base molecule, which is then further modified through reactions with various alkyl or aralkyl halides. The structural characterization of these molecules is commonly confirmed by spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including those related to N-(2,5-Difluorophenyl)-4-methoxybenzenesulfonamide, is often elucidated using a combination of experimental and theoretical approaches. Spectroscopic analysis, such as FT-IR and Raman spectroscopy, alongside computational methods like density functional theory (DFT), helps in understanding the vibrational frequencies and geometric parameters of these molecules. Such studies are essential for confirming the chemical structure and understanding the electronic properties of the compounds (Karakaya et al., 2015).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. It could also involve the development of analogs with improved properties or activities .

Mechanism of Action

Target of Action

The primary target of N-(2,5-difluorophenyl)-4-methoxybenzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are important in the regulation of pH and fluid balance.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2 . The interaction between the compound and its target may result in changes to the enzyme’s activity, potentially influencing various physiological processes.

properties

IUPAC Name

N-(2,5-difluorophenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO3S/c1-19-10-3-5-11(6-4-10)20(17,18)16-13-8-9(14)2-7-12(13)15/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPLTELSGDNBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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